molecular formula C13H12N2O4 B3889492 (5E)-5-[(3-methoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione

(5E)-5-[(3-methoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione

Cat. No.: B3889492
M. Wt: 260.24 g/mol
InChI Key: ONYLNEMWQQBVHW-JXMROGBWSA-N
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Description

The compound “5-(3-methoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione” is a chemical compound of the pyrimidine class . It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new series of chalcone analogs namely 5-(3-phenyl-acryloyl)-2-thioxo-dihydro-pyrimidine-4,6-dione have been synthesized from the key intermediate 5-acetyl-2-thioxo-dihydro-pyrimidine-4,6-dione . Another study reported the synthesis of novel barbituric acid derivatives based on (benzyloxy)benzaldehydes .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various spectroscopic tools and X-ray single crystal diffraction technique . The highest occupied (HOMO) and lowest unoccupied (LUMO) frontier molecular orbitals analyses were performed and the atomic charges were calculated using natural population analysis .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been reported. For example, the complete range of 2,4,6-trisubstituted-1,3,5-triazines were obtained from cyanuric chloride by sequential substitution of the chloride atom using oxygen, nitrogen and sulfur centered nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, the melting point of a similar compound, 5-(4-((4-chlorobenzyl)oxy)-3-methoxybenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione, was found to be 224–227 °C .

Mechanism of Action

The mechanism of action of similar compounds involves interactions with DNA. Molecular docking studies revealed that some compounds have the best interactions with the ctDNA via the minor groove binding .

Future Directions

The future directions in the research of similar compounds could involve the exploration of their potential biological activities. For instance, the bicyclo [3.3.1]nonane moiety, which is predominant in most biologically active natural products, has been noticed to have exceptional characteristics compared to others . Therefore, the development of new and simple methods for the synthesis of polyfunctional substituted heterocycles, pyrazoles and their derivatives could be a potential area of future research .

Properties

IUPAC Name

(5E)-5-[(3-methoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-15-12(17)10(11(16)14-13(15)18)7-8-4-3-5-9(6-8)19-2/h3-7H,1-2H3,(H,14,16,18)/b10-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYLNEMWQQBVHW-JXMROGBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC(=CC=C2)OC)C(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC(=CC=C2)OC)/C(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5E)-5-[(3-methoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione
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(5E)-5-[(3-methoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione
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(5E)-5-[(3-methoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione
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(5E)-5-[(3-methoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione
Reactant of Route 5
(5E)-5-[(3-methoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione
Reactant of Route 6
(5E)-5-[(3-methoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione

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